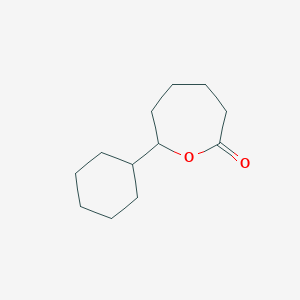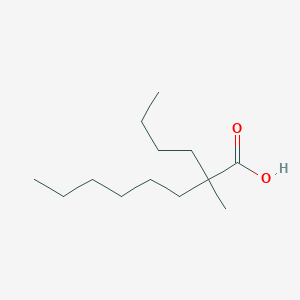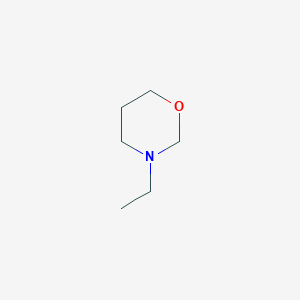
3-Ethyl-1,3-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,3-oxazinane is a six-membered heterocyclic compound containing nitrogen and oxygen atoms. It belongs to the class of oxazinanes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,3-oxazinane typically involves the reaction of 3-aminopropan-1-ol with an aldehyde, such as formaldehyde, under mild conditions. The reaction proceeds through a cyclocondensation mechanism, forming the oxazinane ring. The reaction conditions can vary depending on the specific aldehyde used and the desired substituents on the oxazinane ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. These methods often employ catalysts and solvents that are compatible with large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction reactions can lead to the formation of oxazolidines.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the oxazinane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like methanol or ethanol .
Major Products
The major products formed from these reactions include oxazinane-2,5-diones, oxazolidines, and various substituted oxazinanes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Ethyl-1,3-oxazinane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-ethyl-1,3-oxazinane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-ethyl-1,3-oxazinane include:
1,3-Oxazolidine: A five-membered ring compound with similar chemical properties.
1,3-Oxazine: A six-membered ring compound with one nitrogen and one oxygen atom, but with different substitution patterns.
1,3-Oxazinan-2-one: A six-membered ring compound with a carbonyl group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethyl group at the 3-position. This substitution can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
33489-89-3 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
3-ethyl-1,3-oxazinane |
InChI |
InChI=1S/C6H13NO/c1-2-7-4-3-5-8-6-7/h2-6H2,1H3 |
Clé InChI |
NIWUQINKWVGRSC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


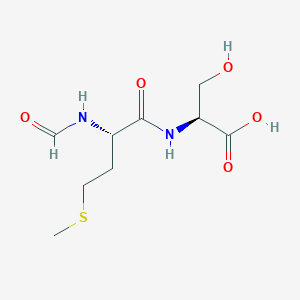
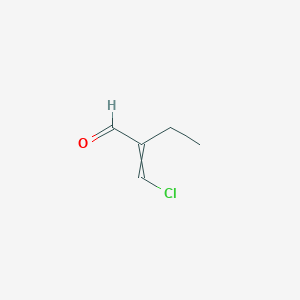
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)

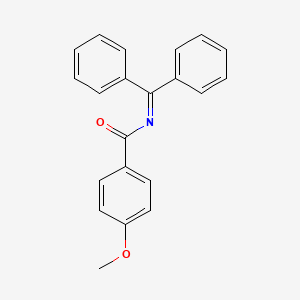
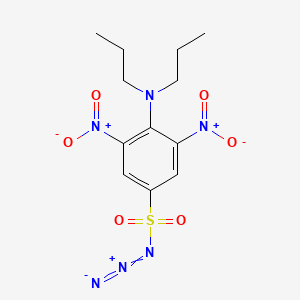
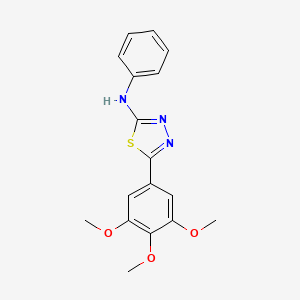
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)


methanol](/img/structure/B14679790.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
